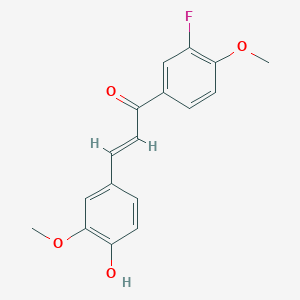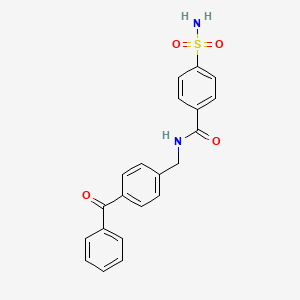
Biotin-11-dUTP (trisodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-11-dUTP (trisodium): is a modified nucleotide where biotin, a vitamin, is attached to deoxyuridine triphosphate (dUTP) via an 11-carbon linker. This compound is widely used in molecular biology for non-radioactive labeling of DNA. The biotin moiety allows for easy detection and purification of the labeled DNA through its strong affinity for streptavidin or avidin proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-11-dUTP (trisodium) involves several steps:
Synthesis of Biotinylated Linker: The biotinylated linker is synthesized by attaching biotin to an 11-carbon spacer arm. This is typically done using a coupling reaction with a suitable linker molecule.
Attachment to dUTP: The biotinylated linker is then attached to dUTP. This step involves the activation of the dUTP molecule, usually through the formation of a reactive intermediate like a phosphoramidite or a phosphorimidazolide, followed by coupling with the biotinylated linker.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of Biotin-11-dUTP (trisodium) follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems to handle large volumes.
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-11-dUTP (trisodium): primarily undergoes substitution reactions, where it is incorporated into DNA in place of thymidine triphosphate (dTTP) during DNA synthesis.
Common Reagents and Conditions
Enzymes: DNA polymerases are the primary enzymes used to incorporate Biotin-11-dUTP into DNA.
Buffers: Standard DNA synthesis buffers, often containing magnesium ions, are used to facilitate the reaction.
Conditions: The reactions are typically carried out at physiological pH and temperature, optimized for the specific DNA polymerase being used.
Major Products
The major product of reactions involving Biotin-11-dUTP is biotinylated DNA, which can be easily detected and purified using streptavidin or avidin-based methods.
Wissenschaftliche Forschungsanwendungen
Biotin-11-dUTP (trisodium): has a wide range of applications in scientific research:
DNA Labeling: It is used for non-radioactive labeling of DNA in various applications, including Southern blotting, Northern blotting, and in situ hybridization.
PCR: It is incorporated into DNA during polymerase chain reaction (PCR) to produce biotinylated PCR products.
DNA Sequencing: It is used in sequencing protocols to label DNA fragments for detection.
Protein-DNA Interactions: It helps in studying protein-DNA interactions by allowing for the easy capture and identification of DNA-binding proteins.
Medical Diagnostics: It is used in diagnostic assays to detect specific DNA sequences associated with diseases.
Wirkmechanismus
The primary mechanism by which Biotin-11-dUTP (trisodium) exerts its effects is through its incorporation into DNA. The biotin moiety attached to the dUTP allows for the labeled DNA to be detected and purified using streptavidin or avidin, which bind biotin with high affinity. This interaction is utilized in various assays to capture and visualize the biotinylated DNA.
Vergleich Mit ähnlichen Verbindungen
Biotin-11-dUTP (trisodium): is unique due to its 11-carbon linker, which provides an optimal balance between efficient incorporation into DNA and effective interaction with streptavidin or avidin. Similar compounds include:
Biotin-16-dUTP: Has a longer linker, which may affect its incorporation efficiency.
Biotin-14-dATP: Another biotinylated nucleotide, but with adenine instead of uracil.
Biotin-11-dCTP: Similar structure but with cytosine instead of uracil.
Each of these compounds has specific applications depending on the requirements of the experiment, but Biotin-11-dUTP (trisodium) is often preferred for its balanced properties.
Eigenschaften
Molekularformel |
C28H42N6Na3O17P3S |
|---|---|
Molekulargewicht |
928.6 g/mol |
IUPAC-Name |
trisodium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C28H45N6O17P3S.3Na/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;/q;3*+1/p-3/b7-6+;;;/t18-,19-,20+,21-,24+,25-;;;/m0.../s1 |
InChI-Schlüssel |
PFQCNFZNKCXKMG-WQQZWWPZSA-K |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



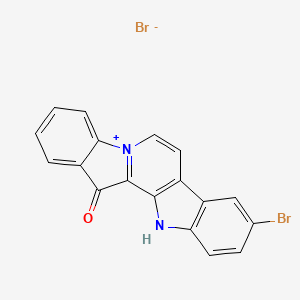
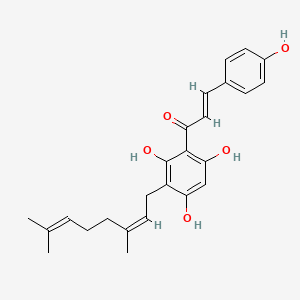
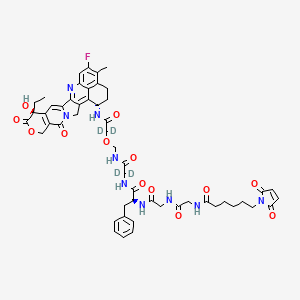
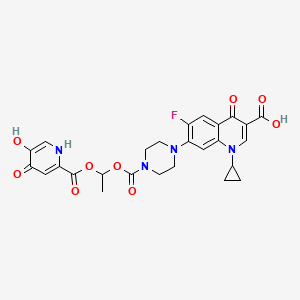
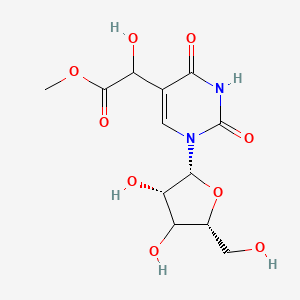

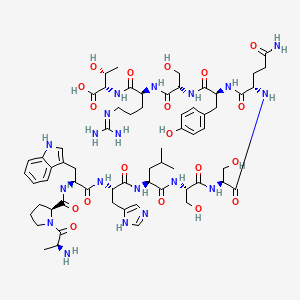

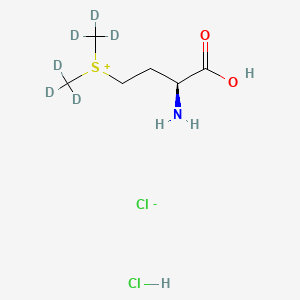
![4-[3-[6-(2-Methoxyethyl)pyridin-3-yl]-2-methylimidazo[1,2-a]pyrazin-8-yl]morpholine](/img/structure/B12398950.png)
